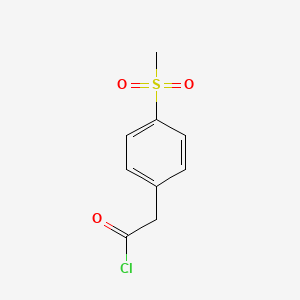

(4-Methylsulfonylphenyl)acetyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylsulfonylphenyl)acetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3S/c1-14(12,13)8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHCNJVEEDSUAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methylsulfonylphenyl Acetyl Chloride

General Principles for Acyl Chloride Preparation from Carboxylic Acids

Acyl chlorides, or acid chlorides, are highly reactive derivatives of carboxylic acids, making them valuable intermediates in organic synthesis. chemeurope.comfiveable.me Their preparation involves the substitution of the hydroxyl (-OH) group of a carboxylic acid with a chlorine atom. chemguide.co.ukkhanacademy.org This conversion enhances the electrophilicity of the carbonyl carbon, facilitating reactions even with weak nucleophiles. chemeurope.comorganicchemistrytutor.com

Several chlorinating agents are commonly employed to convert carboxylic acids to acyl chlorides. crunchchemistry.co.uk The choice of reagent can depend on the scale of the reaction, the sensitivity of the starting material, and the desired purity of the product.

Thionyl Chloride (SOCl₂) : This is one of the most frequently used reagents for this transformation. organicchemistrytutor.commasterorganicchemistry.com The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. chemguide.co.ukmasterorganicchemistry.com The evolution of these gases helps to drive the reaction to completion. chemeurope.com The relative ease of separating the liquid acyl chloride product from the gaseous byproducts simplifies the work-up procedure. chemguide.co.ukcrunchchemistry.co.uk

Phosphorus Pentachloride (PCl₅) : PCl₅ is a solid reagent that reacts vigorously with carboxylic acids, typically under cold conditions. chemguide.co.uklibretexts.org The reaction yields the acyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride (HCl). chemguide.co.ukcrunchchemistry.co.uk Fractional distillation is required to separate the acyl chloride from the liquid byproduct, POCl₃. libretexts.org

Phosphorus Trichloride (B1173362) (PCl₃) : The reaction with liquid PCl₃ is generally less vigorous than with PCl₅. chemguide.co.uk It converts three equivalents of the carboxylic acid to the acyl chloride, producing one equivalent of phosphorous acid (H₃PO₃) as a byproduct. crunchchemistry.co.uklibretexts.org Separation is again achieved by fractional distillation. libretexts.org

Oxalyl Chloride ((COCl)₂) : Oxalyl chloride is often used for smaller-scale preparations or when milder conditions are required. researchgate.net It reacts with carboxylic acids, typically in the presence of a catalytic amount of N,N-dimethylformamide (DMF), to produce the acyl chloride, carbon dioxide (CO₂), and carbon monoxide (CO). researchgate.netwikipedia.org The gaseous nature of the byproducts simplifies purification. researchgate.net

Table 1: Common Chlorinating Agents for Acyl Chloride Synthesis

| Chlorinating Agent | Formula | Byproducts | Phase of Byproducts | Notes |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gas | Commonly used; easy separation of product. chemguide.co.ukcrunchchemistry.co.uk |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Liquid, Gas | Vigorous reaction; requires fractional distillation. chemguide.co.uklibretexts.org |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Liquid | Less vigorous than PCl₅; requires fractional distillation. chemguide.co.uklibretexts.org |

Acyl chlorides are highly reactive compounds that readily hydrolyze upon contact with water, reverting to the parent carboxylic acid. chemeurope.comcrunchchemistry.co.uk Therefore, it is imperative that their synthesis is conducted under strictly anhydrous (water-free) conditions to achieve optimal yield and purity. chemeurope.comcrunchchemistry.co.uk This involves using dry solvents, glassware, and reagents, and often performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. chemeurope.com Reaction temperatures can vary from room temperature to reflux, depending on the specific carboxylic acid and the chosen chlorinating agent. commonorganicchemistry.com

Specific Considerations for the Synthesis of (4-Methylsulfonylphenyl)acetyl chloride Precursors

Several synthetic pathways to 2-(4-Methylsulfonylphenyl)acetic acid have been reported.

One common method is the Willgerodt-Kindler reaction . This approach starts with 1-(4-Methanesulfonyl-phenyl)-ethanone, which is refluxed with morpholine (B109124) and elemental sulfur. chemicalbook.comnih.gov The resulting thioamide intermediate is then hydrolyzed with a sodium hydroxide (B78521) solution, followed by acidification, to yield the desired 2-(4-Methylsulfonylphenyl)acetic acid as a white solid. chemicalbook.comnih.gov

Another route involves a multi-step synthesis starting from thioanisole. Thioanisole undergoes a Friedel-Crafts acylation with acetyl chloride to produce 4-methylthioacetophenone. google.com This intermediate can then be converted through several steps, including oxidation of the sulfide (B99878) to a sulfone and subsequent chemical transformations, to arrive at 2-(4-Methylsulfonylphenyl)acetic acid. chemicalbook.com A related pathway involves the esterification of 4-(methylthio)phenylacetic acid, followed by oxidation of the thioether group to the methylsulfonyl group using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA), and subsequent hydrolysis of the ester to the carboxylic acid. chemicalbook.com

Table 2: Selected Synthetic Routes to 2-(4-Methylsulfonylphenyl)acetic Acid

| Starting Material | Key Reagents | Reaction Type | Reference |

|---|---|---|---|

| 1-(4-Methanesulfonyl-phenyl)-ethanone | Morpholine, Sulfur, NaOH | Willgerodt-Kindler Reaction | chemicalbook.comnih.gov |

| Thioanisole | Acetyl Chloride, AlCl₃, further steps | Friedel-Crafts Acylation & subsequent transformations | google.com |

The conversion of 2-(4-Methylsulfonylphenyl)acetic acid to its corresponding acyl chloride follows the general principles outlined in section 2.1. The carboxylic acid is treated with a suitable chlorinating agent, such as thionyl chloride or oxalyl chloride, in an anhydrous solvent. khanacademy.orgorganicchemistrytutor.com For example, reacting 2-(4-Methylsulfonylphenyl)acetic acid with thionyl chloride, often at reflux, would yield this compound, with the byproducts SO₂ and HCl being evolved as gases. chemguide.co.ukmasterorganicchemistry.com The reaction must be performed under strict anhydrous conditions to prevent the hydrolysis of the highly reactive product. crunchchemistry.co.uk

Innovative and Green Chemistry Approaches in Acyl Chloride Synthesis

Modern synthetic chemistry places increasing emphasis on developing more environmentally friendly and efficient methodologies.

One innovative approach involves the use of 3,3-dichlorocyclopropenes in the presence of a tertiary amine base to rapidly convert carboxylic acids to acyl chlorides via an aromatic cation-activated nucleophilic acyl substitution mechanism. organic-chemistry.org Another method utilizes visible-light photocatalysis, where an aldehyde can be converted to an acid chloride using tert-butyl hydrogen peroxide and N-chlorosuccinimide in the presence of a ruthenium-based photocatalyst. organic-chemistry.org

In the realm of green chemistry, the focus is on reducing waste and avoiding hazardous solvents. Research has demonstrated the synthesis of amides from acid chlorides and amines using Cyrene™, a bio-based alternative to traditional dipolar aprotic solvents like DMF. rsc.org While this applies to reactions of acyl chlorides, the principle of using greener solvents is being extended to all areas of synthesis. Another green approach aims to reduce the number of synthetic steps. For instance, a direct conversion of esters to acyl chlorides has been developed using stannous chloride as a catalyst, which avoids the need to first hydrolyze the ester to a carboxylic acid. symbchem.com These approaches align with the principles of green chemistry by improving molar efficiency and reducing the use of toxic reagents and solvents. symbchem.comtandfonline.com

Catalytic Methods for Enhanced Selectivity and Efficiency

The conversion of carboxylic acids to acyl chlorides is often slow and requires harsh conditions. However, the reaction rate and efficiency can be dramatically improved by using nucleophilic catalysts. nih.gov The most common and effective catalysts for this transformation are N,N-dimethylformamide (DMF) and pyridine (B92270). nih.govwebsite-files.com

The catalytic action of DMF involves its initial reaction with the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form a highly reactive Vilsmeier reagent, specifically a chloroiminium salt like [(CH₃)₂N=CHCl]Cl. nih.govwikipedia.orgwikipedia.org This intermediate is significantly more electrophilic than the chlorinating agent itself. The carboxylic acid then attacks the Vilsmeier reagent, leading to the formation of an activated intermediate that readily collapses to produce the desired acyl chloride, regenerating the DMF catalyst in the process. columbia.edu This catalytic cycle allows for the use of only a substoichiometric amount of DMF, making the process more efficient and reducing waste. columbia.edu The use of a catalyst like DMF can accelerate the reaction by several orders of magnitude, often reducing reaction times from many hours to under 30 minutes. columbia.edu

The general mechanism for DMF catalysis is outlined below:

Formation of Vilsmeier Reagent: DMF reacts with the chlorinating agent (e.g., oxalyl chloride) to form the active chloroiminium salt. orgsyn.org

Activation of Carboxylic Acid: The carboxylic acid oxygen attacks the electrophilic carbon of the Vilsmeier reagent.

Formation of Acyl Chloride: The intermediate collapses, releasing the acyl chloride, carbon dioxide, carbon monoxide, and regenerating the DMF catalyst. columbia.edu

While highly effective, traditional catalytic systems can sometimes lead to side reactions or purification challenges. To address this, alternative catalytic strategies such as phase-transfer catalysis (PTC) have been explored for related transformations. crdeepjournal.orgbiomedres.us A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of reactants between immiscible phases (e.g., a solid carboxylate salt and an organic solvent), potentially increasing reaction rates and yields, especially for substrates with low solubility in common organic solvents. crdeepjournal.orgprinceton.edu

The table below illustrates a comparative overview of different catalytic approaches for acyl chloride synthesis, based on general findings in organic chemistry.

Table 1: Comparison of Catalytic Methods for Acyl Chloride Synthesis

| Catalyst Type | Common Examples | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Nucleophilic Catalyst | DMF, Pyridine | Catalytic amount with SOCl₂ or (COCl)₂ | High reaction rates, mild conditions, high yields. nih.govcolumbia.edu | Catalyst can be difficult to remove; potential for side reactions. researchgate.net |

| Phase-Transfer Catalyst (PTC) | Quaternary Ammonium Salts (e.g., Aliquat 336) | Biphasic system (solid/liquid or liquid/liquid) | Useful for insoluble acids, can improve yields. crdeepjournal.org | Requires specific solvent systems, catalyst can be costly. |

| No Catalyst | N/A | Neat SOCl₂ or (COCl)₂, often at reflux | Simple procedure, byproducts are gaseous (for SOCl₂). chemguide.co.uk | Slow reaction times, may require harsh conditions (high temp). columbia.edu |

Reaction Mechanisms and Reactivity of 4 Methylsulfonylphenyl Acetyl Chloride

Nucleophilic Acyl Substitution Reactions: A General Mechanistic Framework

The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the (4-methylsulfonylphenyl)acetyl chloride molecule. fiveable.me The carbon atom of the carbonyl group is electron-deficient due to the high electronegativity of both the oxygen and chlorine atoms, which pull electron density away from it. libretexts.org This inherent polarity makes the carbonyl carbon a prime target for electron-rich nucleophiles. libretexts.org This initial attack breaks the pi bond of the carbonyl group, with the electrons moving to the oxygen atom. libretexts.org

The nucleophilic attack results in the formation of a transient, unstable tetrahedral intermediate. fiveable.mewikipedia.org In this intermediate, the formerly trigonal planar carbonyl carbon becomes sp3-hybridized and is bonded to the original R-group (the 4-methylsulfonylphenylmethyl group), the oxygen (now an alkoxide), the chlorine, and the incoming nucleophile. fiveable.melibretexts.org This intermediate is not stable and readily collapses to reform the carbonyl double bond. fiveable.mewikipedia.org This reformation is energetically favorable.

While the tetrahedral intermediate is a cornerstone of the generally accepted addition-elimination pathway, some theoretical studies on simpler acyl chlorides suggest that, in certain cases, the reaction might proceed through a more concerted SN2-like mechanism without a discernible intermediate. nih.gov However, experimental detection of the tetrahedral intermediate in reactions of acetyl chloride with alcohols provides strong evidence for its existence in the addition/elimination mechanism. nih.gov

During the collapse of the tetrahedral intermediate, the most stable leaving group is expelled. khanacademy.org In the case of this compound, the chloride ion is an excellent leaving group because it is the conjugate base of a strong acid, hydrochloric acid (HCl). byjus.com The ability of the chloride ion to stabilize a negative charge makes its departure facile, driving the reaction forward. fiveable.mebyjus.com The expulsion of the chloride ion regenerates the carbonyl group, yielding the final substitution product. libretexts.org

When the nucleophile is neutral (e.g., water, alcohols, or amines), the initially formed tetrahedral intermediate will be protonated. libretexts.org In such cases, a final deprotonation step is necessary to yield the neutral product. libretexts.orglibretexts.org For instance, in the reaction with an amine, after the chloride ion is eliminated, a second molecule of the amine can act as a base to remove a proton from the nitrogen atom, forming an ammonium (B1175870) salt alongside the amide product. libretexts.org Similarly, during hydrolysis or alcoholysis, a base (which could be a water molecule, another alcohol molecule, or the departed chloride ion) will abstract a proton from the oxygen atom of the attacking nucleophile to give the final carboxylic acid or ester, respectively. libretexts.orglibretexts.org

Electronic and Steric Influences on Reactivity of this compound

The reactivity of the acyl chloride is not only determined by the nature of the carbonyl group itself but is also modulated by the electronic and steric properties of its substituent, in this case, the 4-methylsulfonylphenyl group.

The methylsulfonyl (-SO2CH3) group is a powerful electron-withdrawing group. researchgate.netresearchgate.net When attached to the para position of the phenyl ring, it deactivates the ring towards electrophilic aromatic substitution by withdrawing electron density through both inductive and resonance effects. quora.com This strong electron-withdrawing nature of the sulfonyl group has a significant impact on the reactivity of the acetyl chloride moiety attached to the ring via a methylene (B1212753) spacer.

The sulfonyl group's pull on the electron density of the aromatic ring is transmitted through the phenyl group and the methylene bridge to the carbonyl carbon of the acetyl chloride. This inductive pull further increases the partial positive charge on the carbonyl carbon, making it even more electrophilic and, consequently, more susceptible to nucleophilic attack. libretexts.org Therefore, the presence of the 4-methylsulfonylphenyl group is expected to enhance the reactivity of the acetyl chloride towards nucleophiles compared to an unsubstituted phenylacetyl chloride or acetyl chloride itself. The increased electrophilicity of the carbonyl carbon facilitates a faster rate of nucleophilic attack, which is often the rate-determining step in nucleophilic acyl substitution reactions. fiveable.me

Comparative Reactivity with Other Substituted Phenylacetyl Chlorides

The reactivity of the carbonyl group in phenylacetyl chloride is significantly influenced by the nature and position of substituents on the phenyl ring. These substituents can alter the electrophilicity of the carbonyl carbon, thereby affecting the rate of nucleophilic attack. The this compound is a prime example of a highly reactive derivative due to the potent electronic effects of the 4-methylsulfonyl group.

The methylsulfonyl (–SO₂CH₃) group is a strong electron-withdrawing group. It deactivates the aromatic ring towards electrophilic substitution but, more importantly in this context, it strongly increases the electrophilicity of the carbonyl carbon in the acetyl chloride side chain. This occurs through two primary mechanisms:

Inductive Effect (-I): The high electronegativity of the oxygen atoms in the sulfonyl group pulls electron density away from the phenyl ring and, by extension, from the acetyl chloride moiety.

Resonance Effect (-R): The sulfonyl group can delocalize the π-electrons of the benzene (B151609) ring, further withdrawing electron density.

This electron withdrawal makes the carbonyl carbon more electron-deficient and, consequently, more susceptible to attack by nucleophiles. Therefore, this compound is substantially more reactive towards nucleophiles than unsubstituted phenylacetyl chloride or derivatives bearing electron-donating groups.

Quantitative Comparison Using Hammett Constants

The influence of substituents on the reactivity of benzene derivatives can be quantified using the Hammett equation. walisongo.ac.idviu.ca This equation relates the rate constant of a reaction for a substituted compound to that of the unsubstituted compound through a substituent constant (σ) and a reaction constant (ρ). dalalinstitute.com

The substituent constant, σ, is a measure of the electronic effect of a substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. The reaction constant, ρ, indicates the sensitivity of a particular reaction to these substituent effects. dalalinstitute.com For nucleophilic acyl substitution on phenylacetyl chlorides, the reaction is accelerated by electron-withdrawing groups, resulting in a positive ρ value.

The 4-methylsulfonyl (–SO₂CH₃) group has a large positive para-substituent constant (σₚ), indicating its powerful electron-withdrawing nature. This can be compared with other common substituents to establish a clear reactivity hierarchy.

Table 1: Hammett Substituent Constants (σₚ) for Common Para-Substituents This table provides the Hammett σₚ constants for various substituents, which quantify their electron-donating or electron-withdrawing strength at the para position. A more positive value indicates a stronger electron-withdrawing effect.

| Substituent (X) | Group Name | Hammett Constant (σₚ) | Electronic Effect |

| -OCH₃ | Methoxy (B1213986) | -0.27 | Strong Electron-Donating |

| -CH₃ | Methyl | -0.17 | Electron-Donating |

| -H | Hydrogen | 0.00 | Neutral (Reference) |

| -Cl | Chloro | 0.23 | Weak Electron-Withdrawing |

| -CN | Cyano | 0.66 | Strong Electron-Withdrawing |

| -NO₂ | Nitro | 0.78 | Very Strong Electron-Withdrawing |

| -SO₂CH₃ | Methylsulfonyl | 0.72 | Very Strong Electron-Withdrawing |

Detailed Research Findings

Based on these electronic effects, a clear trend in reactivity emerges. This compound is positioned among the most reactive substituted phenylacetyl chlorides, comparable to the well-known highly reactive 4-nitrophenylacetyl chloride.

The reaction mechanism for nucleophilic acyl substitution involves the formation of a tetrahedral intermediate. Electron-withdrawing groups stabilize this negatively charged intermediate, lowering the activation energy of the reaction and thus increasing the reaction rate.

Table 2: Predicted Comparative Reactivity of 4-Substituted Phenylacetyl Chlorides This table illustrates the predicted order of reactivity for various para-substituted phenylacetyl chlorides in a typical nucleophilic substitution reaction (e.g., hydrolysis or alcoholysis). The reactivity is directly correlated with the substituent's Hammett constant.

| Compound Name | Substituent (X) | Hammett Constant (σₚ) | Predicted Relative Reactivity |

| (4-Methoxyphenyl)acetyl chloride | -OCH₃ | -0.27 | Lowest |

| (4-Methylphenyl)acetyl chloride | -CH₃ | -0.17 | Low |

| Phenylacetyl chloride | -H | 0.00 | Reference |

| (4-Chlorophenyl)acetyl chloride | -Cl | 0.23 | Moderate |

| (4-Cyanophenyl)acetyl chloride | -CN | 0.66 | High |

| This compound | -SO₂CH₃ | 0.72 | Very High |

| (4-Nitrophenyl)acetyl chloride | -NO₂ | 0.78 | Highest |

The data clearly indicates that the methylsulfonyl group imparts a very high degree of reactivity to the acetyl chloride function, surpassed only slightly by the nitro group. In contrast, electron-donating groups like methoxy and methyl decrease the electrophilicity of the carbonyl carbon, rendering compounds like (4-methoxyphenyl)acetyl chloride significantly less reactive than the unsubstituted phenylacetyl chloride. libretexts.org This predictable trend allows for the fine-tuning of reactivity in chemical synthesis by selecting the appropriate substituent on the phenyl ring.

Synthetic Utility of 4 Methylsulfonylphenyl Acetyl Chloride in Organic Transformations

Formation of Esters and Thioesters

The electrophilic carbonyl carbon of (4-Methylsulfonylphenyl)acetyl chloride is highly susceptible to attack by oxygen and sulfur nucleophiles, making it a key reagent for the synthesis of corresponding esters and thioesters.

This compound reacts readily with both alcohols and phenols to form the corresponding esters. This type of acylation is a standard and efficient method for ester synthesis. The reaction proceeds via a nucleophilic acyl substitution mechanism where the oxygen atom of the hydroxyl group attacks the carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion.

The general reaction can be summarized as follows:

With Alcohols: R-OH + (4-CH₃SO₂C₆H₄)CH₂COCl → (4-CH₃SO₂C₆H₄)CH₂COOR + HCl

With Phenols: Ar-OH + (4-CH₃SO₂C₆H₄)CH₂COCl → (4-CH₃SO₂C₆H₄)CH₂COOAr + HCl

These reactions are typically vigorous and are often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct that is formed. The removal of HCl drives the reaction to completion.

While specific examples detailing the esterification of this compound are not extensively documented in broad literature, the principles of this reaction are well-established. An analogous reaction involves the acetylation of a phenolic hydroxyl group using acetyl chloride in the presence of triethylamine to yield the corresponding acetoxy derivative. This transformation highlights the general utility of acyl chlorides for the efficient esterification of phenols under basic conditions.

Table 1: Representative Esterification Reactions

| Nucleophile | Product | Typical Conditions |

|---|---|---|

| Methanol (B129727) | Methyl 2-(4-methylsulfonylphenyl)acetate | Inert solvent (e.g., DCM, THF), Base (e.g., Pyridine, Et₃N), 0 °C to RT |

| Ethanol | Ethyl 2-(4-methylsulfonylphenyl)acetate | Inert solvent (e.g., DCM, THF), Base (e.g., Pyridine, Et₃N), 0 °C to RT |

| Phenol | Phenyl 2-(4-methylsulfonylphenyl)acetate | Inert solvent (e.g., DCM, THF), Base (e.g., Pyridine, Et₃N), 0 °C to RT |

Note: This table represents expected products based on the general reactivity of acyl chlorides. DCM = Dichloromethane, THF = Tetrahydrofuran, Et₃N = Triethylamine, RT = Room Temperature.

Currently, there is no specific information available in the scientific literature describing the Nickel-catalyzed monofluoromethylthiolation of this compound for the synthesis of the corresponding thioester. General methods for thioester synthesis from acyl chlorides typically involve reaction with a thiol (R-SH) or a thiolate salt (R-SNa), which proceeds through a nucleophilic acyl substitution mechanism similar to esterification. Catalytic methods for thioester formation often utilize different starting materials.

Synthesis of Amides

Amidation is one of the most common applications of acyl chlorides. The reaction of this compound with ammonia, primary amines, or secondary amines provides a direct route to primary, secondary, and tertiary amides, respectively.

The reaction between this compound and nitrogen nucleophiles is typically rapid and exothermic. The lone pair of electrons on the nitrogen atom of ammonia or an amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom to yield the amide.

The general reactions are as follows:

With Ammonia: (4-CH₃SO₂C₆H₄)CH₂COCl + 2 NH₃ → (4-CH₃SO₂C₆H₄)CH₂CONH₂ + NH₄Cl

With Primary Amines: (4-CH₃SO₂C₆H₄)CH₂COCl + 2 RNH₂ → (4-CH₃SO₂C₆H₄)CH₂CONHR + RNH₃Cl

With Secondary Amines: (4-CH₃SO₂C₆H₄)CH₂COCl + 2 R₂NH → (4-CH₃SO₂C₆H₄)CH₂CONR₂ + R₂NH₂Cl

As with esterification, a base is required to neutralize the generated HCl. Often, an excess of the amine reactant (two equivalents) is used, where one equivalent acts as the nucleophile and the second acts as the base. Alternatively, a non-nucleophilic tertiary amine like triethylamine or pyridine can be added as an external base.

Table 2: Representative Amidation Reactions

| Nucleophile | Product | Typical Conditions |

|---|---|---|

| Ammonia | 2-(4-Methylsulfonylphenyl)acetamide | Concentrated aqueous ammonia, 0 °C to RT |

| Methylamine | N-Methyl-2-(4-methylsulfonylphenyl)acetamide | Aqueous or anhydrous methylamine, Inert solvent, Base |

| Diethylamine | N,N-Diethyl-2-(4-methylsulfonylphenyl)acetamide | Diethylamine, Inert solvent, Base (e.g., Et₃N) |

Note: This table represents expected products based on the general reactivity of acyl chlorides.

In molecules containing multiple nucleophilic functional groups, the high reactivity of acyl chlorides can be harnessed for chemoselective reactions. When a substrate contains both an amine and a hydroxyl group, such as in p-aminophenol, the amine group is preferentially acylated. This selectivity is attributed to the greater nucleophilicity of the nitrogen atom in the amino group compared to the oxygen atom of the phenolic hydroxyl group.

Therefore, the reaction of this compound with a molecule like p-aminophenol is expected to yield the N-acylated product, N-(4-hydroxyphenyl)-2-(4-methylsulfonylphenyl)acetamide, leaving the hydroxyl group intact. This selectivity allows for the targeted modification of amino groups in multifunctional compounds without the need for protecting the hydroxyl groups.

The selective reaction is typically carried out under controlled conditions, often at low temperatures and in the presence of a base like pyridine.

No specific research findings were available for the competitive acylation between amine and thiol groups using this compound. In general, while both are good nucleophiles, their relative reactivity can be influenced by factors such as the specific substrate, steric hindrance, and reaction conditions, including the pH of the medium.

The scientific literature does not currently provide specific studies on the N,C-acylation site selectivity of this compound in complex amine systems. In substrates that possess multiple potential acylation sites, such as an amine nitrogen (N-acylation) and a reactive carbon atom (C-acylation, e.g., in a Friedel-Crafts reaction on an activated aromatic ring), the reaction outcome is governed by both kinetic and thermodynamic factors, as well as the specific reaction conditions employed. Generally, N-acylation of amines is a very fast (kinetically favored) process. In contrast, C-acylation, such as a Friedel-Crafts reaction, typically requires a Lewis acid catalyst (e.g., AlCl₃) and often results in the thermodynamically more stable product. Without a Lewis acid catalyst, exclusive N-acylation is the expected outcome.

Anhydride Formation

This compound reacts with carboxylic acids to form mixed anhydrides. libretexts.orglibretexts.org This transformation proceeds via a nucleophilic acyl substitution mechanism. crunchchemistry.co.uk The carboxylic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to yield the corresponding anhydride. crunchchemistry.co.ukmasterorganicchemistry.com The reaction is often carried out in the presence of a weak base, such as pyridine, to neutralize the hydrogen chloride (HCl) byproduct, which drives the reaction to completion. pressbooks.pub

The general mechanism for this reaction is as follows:

Nucleophilic Attack: The oxygen atom of the carboxylic acid's hydroxyl group attacks the carbonyl carbon of this compound.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Chloride Elimination: The carbonyl group reforms with the subsequent elimination of the chloride ion.

Deprotonation: A base removes the proton from the oxonium ion to yield the final mixed anhydride. libretexts.org

Carbon-Carbon Bond Forming Reactions

This compound is an effective acylating agent in Friedel-Crafts acylation reactions, a fundamental method for forming carbon-carbon bonds with aromatic compounds. wikipedia.orgsigmaaldrich.com This electrophilic aromatic substitution reaction involves the introduction of the (4-methylsulfonylphenyl)acetyl group onto an aromatic ring to produce aryl ketones. chemistrysteps.comorganic-chemistry.org The reaction is typically carried out by treating the aromatic substrate with the acyl chloride in the presence of a strong Lewis acid catalyst. byjus.commasterorganicchemistry.com

A representative reaction is the acylation of benzene (B151609) with this compound to yield 1-phenyl-2-(4-methylsulfonylphenyl)ethan-1-one.

| Reactants | Catalyst | Product | Reaction Type |

| This compound, Aromatic Substrate | Lewis Acid (e.g., AlCl₃) | Aryl Ketone | Friedel-Crafts Acylation |

Lewis acids are crucial for the activation of this compound in Friedel-Crafts acylation. wikipedia.orgmasterorganicchemistry.com Commonly used Lewis acids include aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). byjus.com The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage. sigmaaldrich.commasterorganicchemistry.com This leads to the formation of a highly reactive electrophile, the acylium ion. sigmaaldrich.comchemistrysteps.com

Due to the formation of a stable complex between the product ketone and the Lewis acid, a stoichiometric amount of the catalyst is often required. wikipedia.orgorganic-chemistry.org The complex is subsequently hydrolyzed during aqueous workup to liberate the final ketone product. wikipedia.org

The mechanism of Friedel-Crafts acylation with this compound proceeds through the following steps:

Formation of the Acylium Ion: The Lewis acid catalyst, such as AlCl₃, reacts with this compound to generate a resonance-stabilized acylium ion. sigmaaldrich.comlibretexts.org This acylium ion is a potent electrophile. chemistrysteps.com

Electrophilic Attack: The aromatic ring, acting as a nucleophile, attacks the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. chemistrysteps.combyjus.com

Deprotonation: A weak base, typically AlCl₄⁻, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. byjus.commasterorganicchemistry.com

A key advantage of Friedel-Crafts acylation over alkylation is the stability of the acylium ion, which does not undergo rearrangement. chemistrysteps.comlibretexts.org This ensures the formation of a single, unrearranged product. The carbonyl group of the resulting ketone deactivates the aromatic ring, preventing further acylation reactions. chemistrysteps.comorganic-chemistry.org

This compound can be utilized in the metal-free synthesis of ynones through its reaction with potassium alkynyltrifluoroborate salts. nih.govresearchgate.net Ynones are valuable synthetic intermediates. datapdf.com This method provides a straightforward route to these compounds, avoiding the use of transition metals. nih.govnih.gov The reaction is typically promoted by a Lewis acid, such as boron trichloride (B1173362) (BCl₃), and proceeds at ambient temperature. nih.govresearchgate.net

The reaction involves the interaction of the potassium alkynyltrifluoroborate with boron trichloride to form a more reactive organodichloroborane species. nih.gov This species then reacts with this compound to yield the corresponding ynone. nih.gov

| This compound | Potassium Alkynyltrifluoroborate Salt | Lewis Acid | Product | Yield |

| Present | Present | Boron Trichloride | Ynone | Fair to Excellent nih.govresearchgate.net |

This methodology offers advantages such as operational simplicity, tolerance to air and moisture, and the use of stable and less toxic reagents like potassium organotrifluoroborate salts. nih.govresearchgate.net

Synthesis of Ketones via Acyl-Nickel Complexes

The formation of ketones is a fundamental transformation in organic chemistry, and nickel-catalyzed cross-coupling reactions have emerged as a powerful method for their synthesis. These reactions often proceed through the intermediacy of acyl-nickel(II) complexes, which can be generated from the oxidative addition of an acyl chloride to a low-valent nickel species. While specific examples detailing the use of this compound in this context are not prevalent in the literature, the general mechanism provides a framework for understanding its potential reactivity.

The catalytic cycle typically begins with the reduction of a nickel(II) precursor to a catalytically active nickel(0) species. This species then undergoes oxidative addition with this compound to form a (4-methylsulfonylphenyl)acetylnickel(II) chloride complex. This intermediate can then react with a variety of organometallic reagents (e.g., organozincs, Grignard reagents) in a transmetalation step, followed by reductive elimination to yield the desired ketone and regenerate the nickel(0) catalyst.

The electron-withdrawing nature of the 4-methylsulfonyl group is expected to enhance the electrophilicity of the acyl chloride, facilitating the initial oxidative addition step. However, it may also influence the stability and reactivity of the resulting acyl-nickel complex. Further research is needed to fully elucidate the substrate scope and optimal conditions for the use of this compound in these nickel-catalyzed ketone syntheses.

α-C(sp3)–H Aroylation of Amines with Acyl Chlorides

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it offers a more atom-economical approach to complex molecules. A significant advancement in this area is the α-C(sp3)–H aroylation of amines, which allows for the direct introduction of an aroyl group at the position alpha to the nitrogen atom. Recent studies have demonstrated that this transformation can be achieved using visible-light photoredox catalysis in a metal-free manner. researchgate.netacs.org

This methodology involves the generation of an acyl radical from an acyl chloride, which then engages in a radical-radical cross-coupling with an α-amino radical. The α-amino radical is formed through a hydrogen atom transfer (HAT) process from the amine substrate, often facilitated by a photocatalyst. While the literature to date has not specifically reported the use of this compound in this reaction, the established protocols with other aroyl chlorides provide a strong basis for its potential application.

The reaction is typically carried out using an organic photocatalyst, such as 4CzIPN, under visible light irradiation. The amine substrate and the acyl chloride are combined in a suitable solvent, often in the presence of a mild base. The reaction proceeds to give the corresponding α-amino aryl ketone. The strongly electron-withdrawing 4-methylsulfonyl group on the phenyl ring of this compound may influence the rate and efficiency of the acyl radical formation and its subsequent coupling.

Table 1: Hypothetical α-C(sp3)–H Aroylation of N,N-dimethylaniline with this compound

| Entry | Amine Substrate | Acyl Chloride | Product | Potential Yield (%) |

| 1 | N,N-dimethylaniline | This compound | 2-(dimethylamino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one | Moderate to Good |

Note: This table is illustrative and based on the general methodology for α-C(sp3)–H aroylation of amines. Actual yields would require experimental verification.

Synthesis of Heterocyclic Systems

This compound serves as a key building block in the synthesis of various heterocyclic systems, which are of significant interest due to their prevalence in pharmaceuticals and other biologically active molecules.

Formation of Pyrimido[1,2-c]thienopyrimidinones

A notable application of substituted phenylacetyl chlorides, such as this compound, is in the one-pot synthesis of novel phenylpyrimido[1,2-c]thienopyrimidinones. researchgate.netclockss.org This reaction involves the treatment of formamidine derivatives of 4-aminothienopyrimidine with the acyl chloride. researchgate.netclockss.org

The synthesis is typically carried out by reacting the formamidine derivative of the appropriate 4-aminothienopyrimidine with this compound in a suitable solvent, such as dichloromethane, in the presence of a catalytic amount of a base like triethylamine. clockss.org The reaction proceeds at room temperature to afford the desired pyrimido[1,2-c]thienopyrimidinone derivative in good yield. clockss.org This convenient and reliable method allows for the generation of a library of these complex heterocyclic compounds, which have shown potential as inhibitors of the IL-6/STAT3 signaling pathway, an important target in cancer and inflammatory diseases. researchgate.netclockss.org

Table 2: Synthesis of a (4-Methylsulfonylphenyl)pyrimido[1,2-c]thienopyrimidinone Derivative

| Reactant 1 | Reactant 2 | Product |

| Formamidine derivative of 4-aminothienopyrimidine | This compound | 2-(4-(methylsulfonyl)phenyl)pyrimido[1,2-c]thieno[3,2-e]pyrimidin-4(3H)-one |

Tandem Acylation–Smiles Rearrangement for Benzhydryl Derivatives

In a hypothetical tandem acylation-Smiles rearrangement, a suitably substituted benzhydryl amine could be acylated with this compound. The resulting amide would then be poised to undergo a Smiles rearrangement if the benzhydryl moiety contains an appropriately positioned activating group and a nucleophilic center. The electron-withdrawing 4-methylsulfonyl group on the acyl portion would likely influence the electronic properties of the intermediate and could potentially affect the rate and outcome of the rearrangement. Further investigation is required to explore this synthetic route.

Synthesis of Indazoles from o-Nosylamides

The synthesis of indazoles, a class of heterocyclic compounds with diverse biological activities, can be achieved through various synthetic routes. One such approach involves the cyclization of ortho-substituted phenyl derivatives. While a direct application of this compound in the synthesis of indazoles from o-nosylamides has not been explicitly described, one can envision a potential synthetic pathway.

This hypothetical route could involve the N-acylation of an o-nosylamide with this compound. The resulting N-acyl-o-nosylamide could then be subjected to cyclization conditions, potentially involving a base-mediated deprotonation and subsequent intramolecular nucleophilic attack to form the indazole ring. The nosyl group (2-nitrobenzenesulfonyl) is a good leaving group, and the electron-withdrawing nature of both the nosyl and the 4-methylsulfonylphenylacetyl groups would likely play a significant role in the feasibility and efficiency of such a transformation. Experimental validation of this proposed synthetic strategy is necessary.

Advanced Studies and Computational Approaches

Mechanistic Investigations and Elucidation of Reaction Pathways

The reactivity of acyl chlorides like (4-Methylsulfonylphenyl)acetyl chloride is centered around the electrophilic carbonyl carbon. Mechanistic studies focus on understanding the precise sequence of bond-forming and bond-breaking events during its reactions, particularly in acylation processes.

Kinetic studies are fundamental to elucidating reaction mechanisms, providing quantitative data on reaction rates and the factors that influence them. For acylation reactions involving acyl chlorides, the rate is typically monitored by following the consumption of the acyl chloride or the formation of the product. The reactions of acyl chlorides with nucleophiles such as alcohols (alcoholysis) or phenols (phenolysis) can proceed through different pathways, and their kinetics can be complex. rsc.org

For instance, studies on the reactions of aliphatic acyl chlorides with methanol (B129727) have shown pathways with both second- and third-order kinetics. rsc.org The second-order pathway corresponds to a direct reaction between the acyl chloride and the alcohol, while the third-order pathway often involves a second molecule of the alcohol acting as a general base catalyst, facilitating proton removal in the transition state.

The presence of the electron-withdrawing methylsulfonyl group (-SO₂CH₃) on the phenyl ring of this compound is expected to significantly enhance the rate of nucleophilic attack compared to unsubstituted benzoyl chloride. This is due to the increased positive charge (electrophilicity) on the carbonyl carbon. Kinetic data from related arenesulfonyl chlorides in isotopic exchange reactions show a strong dependence on the nature of the substituents on the aromatic ring, with electron-withdrawing groups accelerating the reaction. mdpi.com A similar trend is anticipated for this compound in acylation reactions.

Table 1: Representative Kinetic Data for Acyl Chloride Reactions

| Reactant | Nucleophile | Solvent | Kinetic Order | Rate Coefficient |

| Acetyl chloride | Methanol | Acetonitrile | Second & Third | Varies with substrate |

| Substituted Benzoyl Chlorides | Phenol | Various | Second | Dependent on substituent |

| Arenesulfonyl chlorides | Chloride (³⁶Cl⁻) | Acetonitrile | Second | Dependent on substituent |

Note: This table presents generalized findings from studies on similar compounds to illustrate the principles of kinetic analysis in acylation reactions. rsc.orgmdpi.com

The mechanism of acylation by acyl chlorides is generally described as a nucleophilic addition-elimination pathway. libretexts.org This mechanism involves the formation of a transient tetrahedral intermediate.

The reaction pathway is as follows:

Nucleophilic Addition: The nucleophile (e.g., an alcohol, amine, or water) attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl carbon is sp³-hybridized. wikipedia.org

Elimination: This high-energy intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group. libretexts.org

Deprotonation: If the nucleophile was neutral (like water or an alcohol), a final deprotonation step occurs to yield the neutral final product and hydrochloric acid. libretexts.org

While the tetrahedral intermediate is a key feature of this mechanism, for very reactive acyl chlorides and strong nucleophiles, the reaction may approach a more concerted, SN2-like pathway. In such cases, the lifetime of the intermediate is extremely short, and it may resemble a transition state more than a distinct intermediate. nih.gov Theoretical studies are crucial in distinguishing between a stepwise mechanism with a stable intermediate and a concerted mechanism with a single transition state. dntb.gov.ua

Computational Chemistry and Theoretical Modeling of this compound Reactivity

Computational chemistry provides powerful tools to investigate the electronic structure, reactivity, and reaction mechanisms of molecules at an atomic level. Methods like quantum chemical calculations and Density Functional Theory (DFT) offer insights that can be difficult to obtain experimentally.

Quantum chemical calculations can be used to quantify the reactivity of molecules. For this compound, these calculations can determine the distribution of electron density and identify the most reactive sites. The electrophilicity of the carbonyl carbon is a key determinant of its reactivity. researchgate.net

Parameters derived from quantum chemical calculations, such as the electrophilicity index (ω) and Mulliken or Natural Population Analysis (NPA) charges, can provide a quantitative measure of this reactivity. academicjournals.org The calculations would confirm that the carbonyl carbon in this compound bears a significant partial positive charge, enhanced by the strong electron-withdrawing nature of both the chlorine atom and the para-methylsulfonyl group. This high electrophilicity makes it highly susceptible to nucleophilic attack. libretexts.org

Table 2: Calculated Parameters for Assessing Reactivity

| Parameter | Description | Expected Trend for this compound |

| Partial Charge on Carbonyl Carbon | Magnitude of positive charge | High positive charge |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Low energy, indicating high susceptibility to nucleophilic attack |

| Electrophilicity Index (ω) | A measure of the ability of a species to accept electrons | High value |

Note: The trends are based on the established electronic effects of the functional groups present in the molecule.

Density Functional Theory (DFT) is a widely used computational method to study reaction mechanisms. DFT calculations can map out the entire potential energy surface of a reaction, allowing for the identification and characterization of stationary points, including reactants, products, intermediates, and transition states. researchgate.net

For the reaction of this compound with a nucleophile, DFT studies can:

Determine the reaction pathway: Distinguish between a stepwise addition-elimination mechanism and a concerted SN2-like mechanism by locating the relevant intermediates and transition states. dntb.gov.ua

Calculate activation energies: The energy difference between the reactants and the transition state determines the reaction rate. DFT can provide accurate estimates of these energy barriers, explaining the high reactivity of the compound.

Analyze transition state geometry: By examining the bond lengths and angles in the calculated transition state structure, researchers can understand the degree of bond formation and bond breaking at the rate-determining step of the reaction. researchgate.net

These calculations would likely show a low activation barrier for nucleophilic attack, consistent with the high reactivity of acyl chlorides.

Acylation reactions using acyl chlorides are often catalyzed. For example, bases like pyridine (B92270) or N,N-dimethylformamide (DMF) can act as nucleophilic catalysts. wikipedia.org In reactions like the Friedel-Crafts acylation, a Lewis acid such as aluminum chloride (AlCl₃) is used to increase the electrophilicity of the acyl chloride. organic-chemistry.org

Computational modeling can elucidate the role of these catalysts.

Nucleophilic Catalysis: Models can show how a catalyst like pyridine attacks the acyl chloride to form a highly reactive acylpyridinium salt intermediate. This intermediate is even more susceptible to attack by the primary nucleophile than the original acyl chloride.

Lewis Acid Catalysis: DFT calculations can model the interaction between the carbonyl oxygen of this compound and a Lewis acid like AlCl₃. This interaction further polarizes the C=O bond, leading to the formation of an acylium ion or a highly activated complex, which is a potent electrophile for attacking aromatic rings. khanacademy.org

These computational models provide a detailed picture of the catalytic cycle, helping to explain the observed catalytic efficiency and to design more effective catalytic systems.

Derivatives and Further Functionalization of 4 Methylsulfonylphenyl Acetyl Chloride

Modifications and Substitutions on the Phenyl Ring

The phenyl ring of (4-Methylsulfonylphenyl)acetyl chloride is substituted with two electron-withdrawing groups: the methylsulfonyl group (-SO₂CH₃) and the acetyl chloride group (-CH₂COCl). Both of these groups deactivate the aromatic ring towards electrophilic aromatic substitution (SEAr) reactions. msu.edu This deactivation is due to the inductive electron withdrawal by the electronegative oxygen and chlorine atoms, which reduces the electron density of the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles. msu.edu

The directing effect of these substituents must also be considered. Both the methylsulfonyl and the acetyl group are meta-directors for electrophilic substitution. docbrown.info Therefore, any successful electrophilic substitution, such as nitration, halogenation, or sulfonation, would require harsh reaction conditions and would be expected to yield a product substituted at the C3 and C5 positions (meta to the existing groups). msu.edu

| Substituent Group | Effect on Reactivity | Directing Effect |

| -SO₂CH₃ (Methylsulfonyl) | Deactivating | Meta |

| -CH₂COCl (Acetyl chloride) | Deactivating | Meta |

Conversely, the strong electron-withdrawing character of the sulfone group can make the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group (such as a halide) is present on the ring. nih.govwikipedia.org This type of reaction involves the attack of a nucleophile on the ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the leaving group is expelled. fiveable.me

Transformation of the Acetyl Chloride Moiety to Other Functional Groups

The acetyl chloride group is a highly reactive functional group, making it an excellent electrophilic site for nucleophilic acyl substitution reactions. It can be readily converted into a variety of other functional groups, which is a cornerstone of its utility in synthesis. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the elimination of the chloride ion, which is an excellent leaving group.

Key transformations include:

Hydrolysis: Reaction with water converts the acetyl chloride to the corresponding carboxylic acid, (4-Methylsulfonylphenyl)acetic acid. This reaction is typically vigorous.

Alcoholysis: Reaction with an alcohol yields an ester. This is a common method for synthesizing ester derivatives of the parent acid.

Aminolysis: Reaction with ammonia, a primary amine, or a secondary amine produces a primary, secondary, or tertiary amide, respectively. This is a highly efficient way to form amide bonds.

Reaction with Carboxylates: Treatment with a carboxylate salt (e.g., sodium acetate) results in the formation of an acid anhydride.

These transformations allow for the introduction of diverse functionalities, significantly expanding the synthetic possibilities of the (4-Methylsulfonylphenyl)acetyl scaffold.

| Reactant (Nucleophile) | Resulting Functional Group | Derivative Product Name |

| Water (H₂O) | Carboxylic Acid (-COOH) | (4-Methylsulfonylphenyl)acetic acid |

| Alcohol (R'-OH) | Ester (-COOR') | Alkyl (4-methylsulfonylphenyl)acetate |

| Ammonia (NH₃) | Primary Amide (-CONH₂) | 2-(4-Methylsulfonylphenyl)acetamide |

| Primary Amine (R'-NH₂) | Secondary Amide (-CONHR') | N-Alkyl-2-(4-methylsulfonylphenyl)acetamide |

| Secondary Amine (R'₂NH) | Tertiary Amide (-CONR'₂) | N,N-Dialkyl-2-(4-methylsulfonylphenyl)acetamide |

Synthesis of Complex Molecules Incorporating the 4-Methylsulfonylphenylacetyl Scaffold

The 4-methylsulfonylphenyl moiety is a critical pharmacophore found in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective COX-2 inhibitors. nih.govresearchgate.net The presence of this group is often associated with the selective inhibition of the COX-2 isozyme over COX-1, which can lead to a reduced risk of gastrointestinal side effects. nih.govresearchgate.net Consequently, this compound and its parent acid are key building blocks in the synthesis of these pharmaceuticals.

A prominent example is the synthesis of Etoricoxib , a highly selective COX-2 inhibitor. quickcompany.in A key intermediate in several synthetic routes to Etoricoxib is 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. portico.orgresearchgate.net This ketone can be synthesized by condensing a derivative of (4-methylsulfonyl)phenyl)acetic acid with a derivative of 6-methylpyridine-3-carboxylic acid. portico.org The (4-methylsulfonylphenyl)acetyl portion of the starting material becomes the core scaffold of the final drug molecule.

The general strategy involves using the acetyl group of the scaffold to form a new carbon-carbon or carbon-heteroatom bond, linking it to another molecular fragment. This approach has been used to create a wide variety of diaryl heterocyclic compounds that have been investigated for their anti-inflammatory properties. researchgate.netnih.gov Many of these synthetic efforts aim to place the 4-methylsulfonylphenyl group adjacent to a central heterocyclic ring system, a common structural motif for potent and selective COX-2 inhibitors. nih.gov

| Complex Molecule | Therapeutic Class | Role of the Scaffold |

| Etoricoxib | Selective COX-2 Inhibitor | Forms the core structure, providing the key 4-methylsulfonylphenyl pharmacophore. quickcompany.inresearchgate.net |

| Diaryl Imidazo[1,2-a]pyridines | Potential COX-2 Inhibitors | The 2-(4-(methylsulfonyl)phenyl) moiety is attached to the central imidazopyridine ring. nih.gov |

| Diarylhydantoins | Potential COX-2 Inhibitors | The 4-(methylsulfonyl)phenyl group is incorporated as a key substituent for COX-2 selectivity. researchgate.net |

Emerging Research Directions and Future Perspectives

Stereoselective Synthesis Utilizing (4-Methylsulfonylphenyl)acetyl chloride

The development of stereoselective reactions is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and fine chemicals. While specific examples involving this compound are not yet prevalent in the literature, established principles of asymmetric catalysis offer a clear roadmap for future exploration. A significant area of opportunity lies in the kinetic resolution of racemic alcohols or amines through enantioselective acylation with this compound.

In such a strategy, a chiral catalyst, often a nucleophilic amine or a chiral Brønsted acid, would preferentially catalyze the reaction of the acyl chloride with one enantiomer of a racemic substrate over the other. nih.gov This would result in the formation of an enantioenriched ester or amide and the recovery of the unreacted, enantioenriched starting material. Chiral phosphoric acids, for instance, have been successfully employed in the kinetic resolution of various alcohols using acetyl chloride, suggesting a similar approach could be effective with this compound. nih.gov

Dynamic kinetic resolution (DKR) represents an even more efficient strategy, theoretically allowing for the conversion of an entire racemic mixture into a single, optically enriched product. nih.gov In a DKR process, the slow-reacting enantiomer of the substrate is continuously racemized in situ, allowing it to be converted to the desired product via the chiral catalyst. nih.gov The application of DKR to the acylation of chiral amines or alcohols with this compound, potentially mediated by a palladium complex with a chiral diphosphine ligand, could provide a powerful method for constructing stereochemically complex molecules. nih.gov

Flow Chemistry and Continuous Processing for Acyl Chloride Reactions

Flow chemistry, or continuous processing, has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch methods, particularly for reactions involving highly reactive species like acyl chlorides. acs.orgresearchgate.net The key benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and improved reproducibility and scalability. acs.orgoup.com

The application of flow chemistry to reactions of this compound could enable safer and more efficient synthesis of its derivatives. For example, the formation of amides and esters, which are fundamental transformations for this compound, can be significantly optimized. In a continuous-flow setup, a solution of this compound could be rapidly mixed with a solution of an alcohol or amine in a microreactor, with precise control over reaction temperature and residence time. oup.comvapourtec.com This level of control minimizes the formation of byproducts and allows for rapid optimization of reaction conditions. vapourtec.com

Furthermore, multi-step syntheses can be "telescoped" into a single continuous sequence without the need to isolate intermediates. acs.org For instance, the synthesis of a dipeptide could involve the in-line formation of the acyl chloride from the corresponding carboxylic acid, followed immediately by its reaction with an amino acid ester in a subsequent reactor coil. vapourtec.com This approach has been demonstrated for other acyl chlorides and could be adapted for processes starting from (4-methylsulfonylphenyl)acetic acid, streamlining the synthesis of complex molecules and reducing waste. acs.orgvapourtec.com

Table 1: Comparison of Batch vs. Flow Processing for Acyl Chloride Reactions

| Feature | Batch Processing | Flow Processing | Potential Advantage for this compound Reactions |

| Safety | Large volumes of reactive intermediates | Small volumes in continuous operation | Reduced risk when handling the corrosive and moisture-sensitive acyl chloride. |

| Heat Transfer | Limited by surface-area-to-volume ratio | High surface-area-to-volume ratio | Efficient dissipation of heat from exothermic acylation reactions, preventing side reactions. |

| Mixing | Often inefficient, leading to local concentration gradients | Rapid and efficient mixing | Improved yield and purity in the synthesis of esters and amides. |

| Scalability | Challenging, often requires re-optimization | Straightforward by running the system for longer | Faster transition from laboratory-scale synthesis to pilot or production scale. |

| Process Control | Manual or semi-automated control of parameters | Precise, automated control of temperature, pressure, and residence time | High reproducibility and optimization of product quality. |

Exploration of Novel Catalytic Systems for this compound Transformations

Modern catalysis offers a vast toolkit for C-C and C-heteroatom bond formation that could be applied to this compound, enabling the synthesis of a wide array of novel compounds. Transition metal-catalyzed cross-coupling reactions are particularly promising.

Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki-Miyaura reactions, have been adapted for use with acyl chlorides. organic-chemistry.orgacs.orgnih.gov These methods allow for the chemoselective coupling of the acyl chloride with organostannanes or organoboronic acids to form ketones. acs.orgnih.gov Applying these conditions to this compound could provide a direct route to a variety of aryl or alkyl ketones containing the 4-methylsulfonylphenyl moiety, which are valuable intermediates in medicinal chemistry. The development of palladium catalysts with specialized phosphine (B1218219) ligands has been crucial in tolerating a wide range of functional groups, a feature that would be beneficial for complex substrate synthesis. acs.org

Beyond palladium, iron-catalyzed acylations have gained attention as a more cost-effective and environmentally friendly alternative. organic-chemistry.orgnih.gov Catalytic amounts of simple iron salts, like FeCl₂, have been shown to effectively promote the acylation of functionalized organozinc reagents with acyl chlorides. organic-chemistry.org This methodology could be used to couple this compound with various aryl- and benzylzinc halides, yielding polyfunctionalized diaryl and aryl benzyl (B1604629) ketones under mild conditions. nih.gov

Furthermore, photocatalytic methods are emerging for the generation and reaction of sulfonyl radicals. acs.org While these typically involve sulfonyl chlorides rather than acyl chlorides, the presence of the sulfonyl group in the molecule opens up possibilities for dual reactivity. Future research could explore catalytic systems that selectively activate either the acyl chloride or the sulfonyl group, or potentially both, to achieve novel transformations.

Table 2: Potential Catalytic Transformations for this compound

| Reaction Type | Catalyst System (Example) | Coupling Partner | Potential Product |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base | Arylboronic acid | Diaryl ketone |

| Stille Coupling | Bis(di-tert-butylchlorophosphine)palladium(II) dichloride | Organostannane | Aryl/Alkyl ketone |

| Iron-Catalyzed Acylation | FeCl₂ | Arylzinc halide | Diaryl ketone |

| Decarbonylative Coupling | Palladium catalyst | Potassium perfluorobenzoate | Unsymmetrical biaryl |

Applications in Materials Science (e.g., Polymers, OLEDs)

The rigid aromatic structure and the polar, electron-withdrawing sulfonyl group make this compound an attractive monomer for the synthesis of advanced functional polymers. The sulfonyl group can enhance thermal stability, solubility, and introduce specific electronic properties into the polymer backbone.

One promising area is the synthesis of high-performance polyamides and polyimides. By reacting this compound (or its corresponding dicarboxylic acid derivative) with various diamines, new polyamides with high glass transition temperatures and thermal stability could be produced. The incorporation of sulfonyl groups into polymer backbones is a known strategy to create materials for specific applications, such as proton-conducting membranes for fuel cells. mrs-j.org The polarity of the sulfonyl group can influence the polymer's interaction with water and other polar molecules.

In the field of organic electronics, there is a continuous search for new monomers to build conjugated polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While direct applications of this compound in OLEDs are not yet reported, its structure is relevant. Functionalized monomers are often used in cross-coupling polymerizations (e.g., Suzuki polymerization) to create polymers with tailored electronic properties. rsc.org The electron-withdrawing nature of the sulfonyl group could be used to tune the HOMO/LUMO energy levels of a conjugated polymer, which is critical for controlling its light-emitting color and charge-transport properties. Future research could involve converting this compound into a di-halogenated or di-boronic acid derivative that could be copolymerized with other aromatic monomers to create novel materials for electronic devices. rsc.org The sulfonyl group could also improve the solubility and processability of these often-insoluble materials. conicet.gov.ar

Q & A

Q. What are the key synthetic routes for (4-Methylsulfonylphenyl)acetyl chloride, and how do reaction conditions influence yield?

The compound is typically synthesized via sulfonation of methyl benzylamine derivatives followed by reaction with hydrogen chloride. A common method involves:

- Step 1 : Sulfonation of methyl benzylamine with sulfur to form a sulfonated intermediate.

- Step 2 : Reaction of the intermediate with HCl to yield the final product . Critical parameters include temperature control (exothermic reactions require cooling), stoichiometric ratios of reagents, and inert atmospheres to prevent hydrolysis. Yields are optimized by maintaining anhydrous conditions and using high-purity HCl gas.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Butyl rubber gloves (0.3 mm thickness, tested via EN374), chemical-resistant suits, and full-face respirators with AXBEK cartridges for vapor protection .

- Ventilation : Use fume hoods to limit inhalation risks; ensure vapor concentrations remain below occupational exposure limits.

- Emergency Measures : Immediate flushing with water for skin/eye contact (15+ minutes) and dry chemical extinguishers for fires due to flammability (Flash Point: Not applicable but reactive with moisture) .

Q. How can researchers confirm the purity of this compound, and what analytical methods are recommended?

- TLC/HPLC : Thin-layer chromatography (TLC) with UV detection or high-performance liquid chromatography (HPLC) using reverse-phase columns (C18) and acetonitrile/water mobile phases.

- NMR Spectroscopy : H and C NMR to verify structural integrity, focusing on methylsulfonyl () and acetyl chloride () signals .

Q. What are the primary applications of this compound in organic synthesis?

- Sulfonamide Formation : Reacts with amines to form sulfonamides, a key step in drug discovery (e.g., protease inhibitors) .

- Protecting Groups : Temporarily shields reactive functional groups (e.g., hydroxyls) during multi-step syntheses .

Advanced Research Questions

Q. How do competing reaction pathways affect the selectivity of this compound in nucleophilic acyl substitutions?

The electron-withdrawing methylsulfonyl group enhances electrophilicity at the carbonyl carbon, favoring nucleophilic attack. However, steric hindrance from the bulky aryl group may reduce reactivity with bulky nucleophiles. Kinetic studies (e.g., stopped-flow techniques) and computational modeling (DFT) can elucidate transition states and optimize conditions for desired products .

Q. What strategies mitigate contradictory data regarding the compound’s stability in aqueous vs. anhydrous environments?

- Controlled Hydrolysis Studies : Monitor degradation via H NMR in DO to quantify hydrolysis rates.

- Stabilization Techniques : Use molecular sieves or inert gas purging to maintain anhydrous conditions during storage and reactions .

Q. How can researchers address discrepancies in reported biological activity (e.g., fungicidal properties)?

- Bioassay Replication : Perform antifungal assays (e.g., agar dilution method) against Candida albicans or Aspergillus strains, comparing results to positive controls (e.g., fluconazole).

- Structure-Activity Relationship (SAR) Studies : Modify the methylsulfonyl or acetyl groups to isolate bioactive moieties .

Q. What computational tools predict the reactivity of this compound in complex reaction systems?

- Quantum Chemical Calculations : Density Functional Theory (DFT) to model charge distribution and frontier molecular orbitals (HOMO/LUMO).

- QSPR Models : Correlate molecular descriptors (e.g., Hammett constants) with reaction outcomes to guide synthetic planning .

Q. How can purification challenges caused by moisture sensitivity be overcome during large-scale synthesis?

Q. What environmental hazards are associated with this compound, and how can they be managed in waste streams?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.